- C-H Cyanation of 6-Ring N-Containing Heteroaromatics, Chemistry - A European Journal, 2017, 23(59), 14733-14737

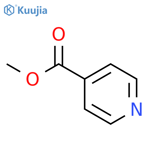

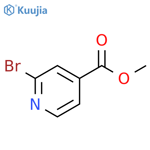

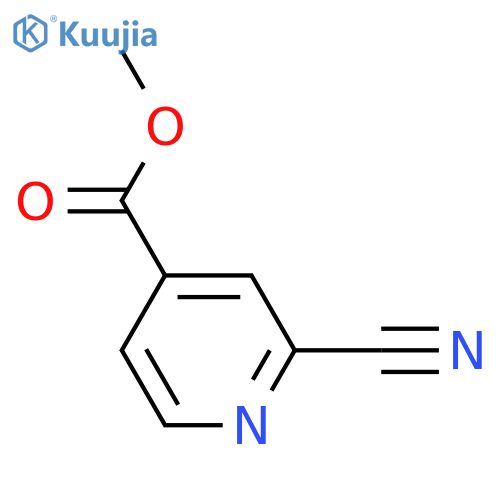

Cas no 94413-64-6 (methyl 2-cyanopyridine-4-carboxylate)

94413-64-6 structure

Nombre del producto:methyl 2-cyanopyridine-4-carboxylate

Número CAS:94413-64-6

MF:C8H6N2O2

Megavatios:162.145441532135

MDL:MFCD07367894

CID:798592

PubChem ID:12132796

methyl 2-cyanopyridine-4-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- Methyl 2-cyanoisonicotinate

- 2-Cyano-4-Pyridine Carboxylic Acid Methyl Ester

- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester

- 2-Cyano-isonicotinic acid methyl ester

- 4-Pyridinecarboxylicacid, 2-cyano-, methyl ester

- methyl 2-cyanopyridine-4-carboxylate

- 6-Methoxyindole

- 4-Pyridinecarboxylic acid, 2-cyano-, methyl ester

- 2-Cyano-4-carbomethoxypyridine

- ORVHMLCJEKDDAX-UHFFFAOYSA-N

- BCP09229

- 2-Cyanoisonicotinic acid methyl ester

- AB31346

- Isonicotinic acid, 2-cyano-, methyl ester (6CI)

- Methyl 2-cyano-4-pyridinecarboxylate (ACI)

- CS-W006243

- EN300-100141

- DTXSID50478210

- J-522008

- MFCD07367894

- Z1198172047

- AC-14227

- AKOS006286048

- Methyl2-cyanoisonicotinate

- SCHEMBL2224335

- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester

- AS-18621

- 94413-64-6

- DB-079874

- SY029349

-

- MDL: MFCD07367894

- Renchi: 1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3

- Clave inchi: ORVHMLCJEKDDAX-UHFFFAOYSA-N

- Sonrisas: N#CC1C=C(C(OC)=O)C=CN=1

Atributos calculados

- Calidad precisa: 162.04300

- Masa isotópica única: 162.042927438g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 2

- Complejidad: 218

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 63

- Xlogp3: 0.8

Propiedades experimentales

- Denso: 1.25±0.1 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 107-109 ºC

- Punto de ebullición: 296.6°C at 760 mmHg

- Punto de inflamación: 133.2°C

- índice de refracción: 1.536

- Disolución: Slightly soluble (6.2 g/l) (25 º C),

- Coeficiente de distribución del agua: Slightly Soluble in water (6.2 g/L) (25°C).

- PSA: 62.98000

- Logp: 0.73988

methyl 2-cyanopyridine-4-carboxylate Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302+H312+H332-H315-H319-H335

- Declaración de advertencia: P261-P280-P305+P351+P338

- Nivel de peligro:6.1

- Condiciones de almacenamiento:Inert atmosphere,Room Temperature

methyl 2-cyanopyridine-4-carboxylate Datos Aduaneros

- Código HS:2933399090

- Datos Aduaneros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

methyl 2-cyanopyridine-4-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063989-25g |

Methyl 2-cyanoisonicotinate |

94413-64-6 | 98% | 25g |

¥156.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D409574-25g |

2-CYANO-4-PYRIDINECARBOXYLICACIDMETHYLESTER |

94413-64-6 | 97% | 25g |

$1500 | 2023-09-04 | |

| Ambeed | A171956-500g |

Methyl 2-cyanoisonicotinate |

94413-64-6 | 98% | 500g |

$414.0 | 2025-02-26 | |

| Ambeed | A171956-1g |

Methyl 2-cyanoisonicotinate |

94413-64-6 | 98% | 1g |

$9.0 | 2025-02-26 | |

| eNovation Chemicals LLC | D631488-100g |

2-Cyano-4-pyridine carboxylic acid Methyl ester |

94413-64-6 | 97% | 100g |

$260 | 2024-06-05 | |

| Enamine | EN300-100141-25.0g |

methyl 2-cyanopyridine-4-carboxylate |

94413-64-6 | 95% | 25g |

$188.0 | 2023-05-01 | |

| abcr | AB403420-1 g |

Methyl 2-cyanopyridine-4-carboxylate; . |

94413-64-6 | 1g |

€79.50 | 2023-04-25 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QJ073-20g |

methyl 2-cyanopyridine-4-carboxylate |

94413-64-6 | 98% | 20g |

409.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QJ073-25g |

methyl 2-cyanopyridine-4-carboxylate |

94413-64-6 | 98% | 25g |

767CNY | 2021-05-08 | |

| Enamine | EN300-100141-10.0g |

methyl 2-cyanopyridine-4-carboxylate |

94413-64-6 | 95% | 10g |

$101.0 | 2023-05-01 |

methyl 2-cyanopyridine-4-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ; rt; 1 h, rt

1.2 3 h, 60 °C; < 60 °C

1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 3 h, 60 °C; < 60 °C

1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Acetyl chloride , Sodium nitrite Solvents: 1,4-Dioxane ; 11 h, 140 °C; 140 °C → rt

1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt

1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt

Referencia

- Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium Nitrite, Organic Letters, 2022, 24(34), 6341-6345

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium iodide , Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ; 48 h, 20 - 21 °C

1.2 3 h, 65 °C

1.2 3 h, 65 °C

Referencia

- Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations, Nature (London, 2023, 615(7950), 67-72

Métodos de producción 4

Condiciones de reacción

1.1 Catalysts: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 30 °C; 8 h, 30 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

Referencia

- Cost-effective synthetic method of 2-cyano-4-methyl pyridinecarboxylate using 4-cyanopyridine, China, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2.5 h, 120 °C; 120 °C → rt

1.2 Solvents: Water ; 30 min, rt

1.2 Solvents: Water ; 30 min, rt

Referencia

- Active agent prodrugs with heterocyclic linkers, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Dimethyl sulfate ; rt → 70 °C; 2 h, 65 - 70 °C

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

Referencia

- Preparation of azabicyclic α7 nicotinic acetylcholine agonists for the treatment of glaucoma and retinal neuropathy, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0.5 °C; 6 h, 0.5 °C

1.2 Reagents: Iodine , Ammonia Solvents: Water ; 3 h, 20 - 25 °C

1.2 Reagents: Iodine , Ammonia Solvents: Water ; 3 h, 20 - 25 °C

Referencia

- Process for preparation of Topiroxostat, China, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Trifluoroacetic anhydride , Diisopropylethylamine Solvents: Ethyl acetate ; 30 °C; 4 h, 30 °C

1.2 Reagents: Water ; 1 h, 30 °C

1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized

1.2 Reagents: Water ; 1 h, 30 °C

1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized

Referencia

- Preparation of Tpiroxostat crystal form I, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C; cooled

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

Referencia

- Preparation of N-(azabicyclyl)arylamides for therapeutic use as nicotinic acetylcholine receptor agonists, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Toluene ; 6 h, rt → reflux; reflux → rt

1.2 Solvents: Water ; 15 min, rt

1.2 Solvents: Water ; 15 min, rt

Referencia

- Synthesis and structural studies of new asymmetric pyridyl-tetrazole ligands for supramolecular chemistry, Tetrahedron, 2016, 72(51), 8470-8478

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Chloroform ; overnight, 50 °C

Referencia

- Preparation of amidobenzyl sulfone and sulfoxide derivatives as NAMPT inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Thionyl chloride ; 3 h, rt; 2 h, rt → 45 °C; 45 °C → -5 °C

1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; pH 7 - 8

1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; pH 7 - 8

Referencia

- Method for preparing topiroxostat using 2-cyanopyridine and hydrazine hydrate, China, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 20 h, reflux

Referencia

- Method for synthesizing impurity of topiroxostat, China, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C; cooled

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C

Referencia

- Treatment of diseases with alpha-7 NACh receptor full agonists, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Dimethylcarbamoyl chloride Catalysts: Cuprous iodide Solvents: Acetonitrile ; 5 h, 80 °C

Referencia

- Preparation method of 4-[5-(pyridin-4-yl)-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile used for treating gout and hyperuricemia, China, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 120 °C

Referencia

- Preparation of tri-substituted thiazole compounds as eIF4E inhibitors and uses thereof, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 12 h, rt

1.2 Reagents: Potassium carbonate Solvents: Water

1.2 Reagents: Potassium carbonate Solvents: Water

Referencia

- Preparation of five membered heterocycle-containing benzamide and nicotinamide compounds as inhibitors of histone deacetylase (HDAC) enzymes, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Dimethyl sulfate ; rt → 70 °C; 2 h, 65 - 70 °C

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

Referencia

- Preparation of N-(quinuclidinyl)heteroarylamides as nicotinic acetylcholine receptor agonists for use in combination therapy for the treatment of ADHD, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

Referencia

- A preparation of azabicycloalkane derivatives, useful as α7 nicotinic acetylcholine receptor (α7 nAChR) agonists, World Intellectual Property Organization, , ,

methyl 2-cyanopyridine-4-carboxylate Raw materials

- Methyl Isonicotinate N-Oxide

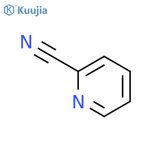

- pyridine-2-carbonitrile

- Methyl 2-bromoisonicotinate

- 2-cyanopyridine-4-carboxylic acid

- methyl 2-carbamoylisonicotinate

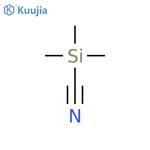

- trimethylsilanecarbonitrile

- Methyl 2-Methylisonicotinic acid

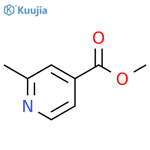

- Methyl isonicotinate

- Methyl nicotinate 1-oxide

methyl 2-cyanopyridine-4-carboxylate Preparation Products

methyl 2-cyanopyridine-4-carboxylate Literatura relevante

-

1. Caper tea

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos piridinas y derivados ácidos piridinocarboxílicos

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos piridinas y derivados ácidos piridinocarboxílicos y derivados ácidos piridinocarboxílicos

94413-64-6 (methyl 2-cyanopyridine-4-carboxylate) Productos relacionados

- 161233-97-2(2-cyanopyridine-4-carboxylic acid)

- 58481-14-4(2-Cyano-4-pyridinecarboxylic Acid Ethyl Ester)

- 1807006-94-5(4-(Aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine-3-carboxaldehyde)

- 32857-22-0(1,3-Propanediamine,N1,N1-dimethyl-N3-(phenylmethyl)-)

- 1444637-29-9(N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1,2,3-thiadiazole-4-carboxamide)

- 1017468-78-8(3-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropan-1-amine)

- 156546-86-0(N-(2,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide)

- 2225824-53-1(CN1N=C(C2=CC=C(C=C12)C1=Noc(=N1)C1ccn(CC1)C(cnc(C1=CC=CC=C1)=O)=O)C)

- 1391279-71-2(1-(4-bromo-3-methoxyphenyl)ethan-1-amine)

- 1361696-54-9([2-(trifluoromethoxy)-4-pyridyl]methanamine)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:94413-64-6)2-CYANO-4-PYRIDINE CARBOXYLIC ACID METHYL ESTER

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:94413-64-6)methyl 2-cyanopyridine-4-carboxylate

Pureza:99%

Cantidad:500g

Precio ($):552.0